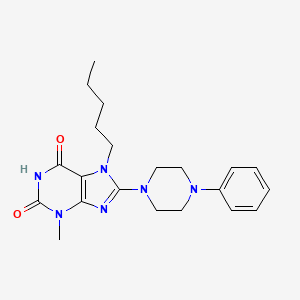
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPP or MPP+ is a toxic compound that has been widely used in scientific research. It is a dopaminergic neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Potential
3-Methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione and its derivatives have been explored for their analgesic and anti-inflammatory properties. Studies have found that these compounds show significant analgesic activity, with some derivatives being more active than standard reference drugs. This suggests their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Properties
Several derivatives of this compound have been identified as potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibiting antidepressant and anxiolytic-like activities in animal models. These findings indicate the potential of these compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Receptor Affinity and Pharmacological Evaluation
The compound's derivatives have been evaluated for their affinity to various serotonin receptors and pharmacologically tested in vivo. The results of these studies help in understanding the compound's pharmacological profile and its potential therapeutic applications (Jastrzębska-Więsek et al., 2011).
Kinase Inhibition and Antitumor Potential
Derivatives of this compound have shown promise as reversible kinase inhibitors, targeting EGFR-activating and resistance mutations. This suggests potential applications in antitumor therapies, particularly against non-small-cell lung cancer (NSCLC) (Yang et al., 2012).
Versatility in Chemical Synthesis
The compound's structural elements have been used in the synthesis of various organic substrates, demonstrating its versatility in chemical synthesis and potential applications in creating a wide range of chemical derivatives (Liebscher & Jin, 1999).
Anticonvulsant Properties
N-(4-Methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of this compound have been synthesized and tested for anticonvulsant activity, revealing potential applications in the treatment of epilepsy and related disorders (Obniska et al., 2005).
Propiedades
IUPAC Name |
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-3-4-8-11-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-14-12-25(13-15-26)16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSTQGJCXOPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

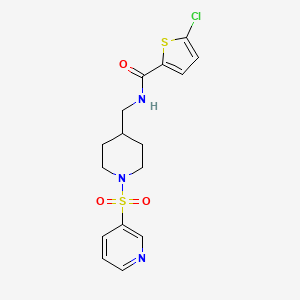
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
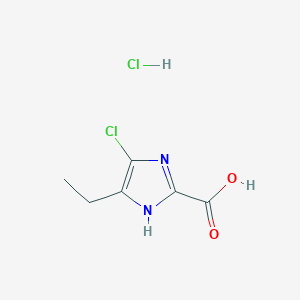
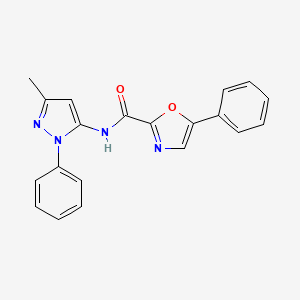
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
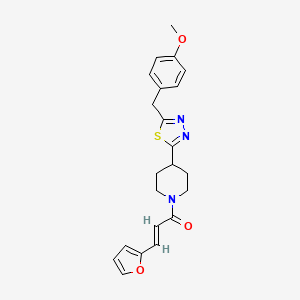
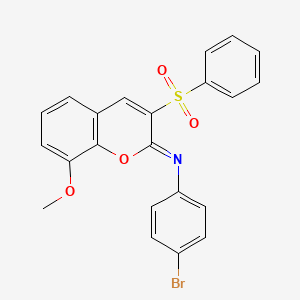
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
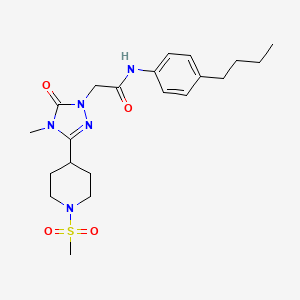
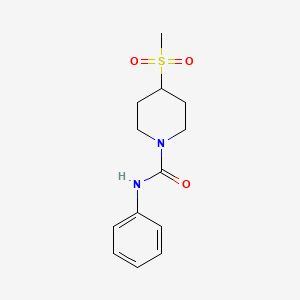
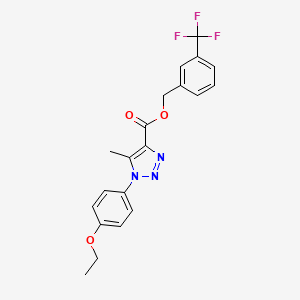
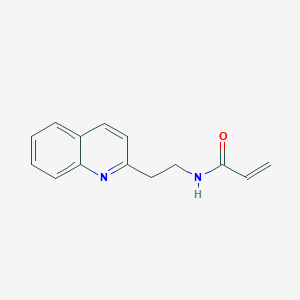
![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)